molecular formula C8H10N2O3S B11813494 N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B11813494
M. Wt: 214.24 g/mol
InChI Key: XUYUTVISQQAWHJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyclopropyl group, a sulfonamide group, and a 6-oxo-1,6-dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
  • N-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide

Uniqueness

N-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

N-cyclopropyl-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H10N2O3S/c11-8-4-3-7(5-9-8)14(12,13)10-6-1-2-6/h3-6,10H,1-2H2,(H,9,11)

InChI Key

XUYUTVISQQAWHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CNC(=O)C=C2

Origin of Product

United States

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